N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide
Description
Properties
CAS No. |
1207022-96-5 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.364 |
IUPAC Name |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
InChI Key |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is constructed using a modified Heller protocol, where 3-(4-nitrophenyl)-1-phenylpropane-1,3-dione reacts with hydrazine hydrate under refluxing ethanol (Scheme 1A). Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C, 16 h), yielding 4-(1H-pyrazol-3-yl)aniline in 78% yield.
Key reaction parameters:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Hydrazine equivalent | 1.2 eq | 82% | |
| Solvent | Ethanol (anhydrous) | - | |
| Temperature | 80°C, 4 h | - | |
| Hydrogenation pressure | 1 atm H₂ | 78% |
Alternative Pathway: Borane-Mediated Nitrile Reduction
A complementary route involves 4-(1H-pyrazol-3-yl)benzonitrile , reduced using borane-THF complex (1M in THF, reflux, 16 h). Post-reduction workup with 6N HCl and neutralization affords the aniline derivative in 83% yield (Scheme 1B). This method circumvents nitro group intermediates, favoring substrates sensitive to redox conditions.
Preparation of 4-Oxo-4-phenylbutanoyl Chloride
Friedel-Crafts Acylation
Benzene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of AlCl₃ (1.2 eq, CH₂Cl₂, 0°C to 25°C, 12 h), yielding 4-oxo-4-phenylbutanoic acid. Subsequent treatment with thionyl chloride (SOCl₂, reflux, 3 h) generates the acyl chloride in 91% purity.
Analytical data:
- ¹H NMR (CDCl₃): δ 8.02 (d, J = 7.2 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.49 (t, J = 7.6 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H).
- IR (neat): 1815 cm⁻¹ (C=O stretch, acid chloride).
Amide Bond Formation
Schotten-Baumann Conditions
The aniline derivative (1.0 eq) is treated with 4-oxo-4-phenylbutanoyl chloride (1.1 eq) in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (2.5 eq) as base. Vigorous stirring at 0°C for 1 h, followed by gradual warming to 25°C, affords the target amide in 76% yield after silica gel chromatography.
Microwave-Assisted Coupling
For accelerated kinetics, microwave irradiation (150°C, 30 min) in p-xylene with catalytic DMAP achieves 88% conversion, minimizing side reactions such as ester hydrolysis or pyrazole ring decomposition.
Comparative efficiency:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | 4 h | 76% | 95% |
| Microwave | 0.5 h | 88% | 98% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of key enzymes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound’s pyrazole-phenylbutanamide scaffold is structurally analogous to kinase inhibitors and anticancer agents. Key comparisons include:
- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidin-3-yl group and a fluorinated chromen-2-yl substituent.
- Compound 7a-c (): Features a benzo[b][1,4]oxazin-3(4H)-one core fused with pyrimidine. The oxazinone ring may improve solubility but introduces steric bulk absent in the target compound .
- TNIK Inhibitors () : Derivatives like N-(5-phenyl-1H-pyrazol-3-yl)-1H-indol-5-amine share the pyrazole-phenyl motif but replace butanamide with indole-amine groups, altering hydrogen-bonding interactions critical for target specificity .
Table 1: Structural and Functional Group Comparisons
Yields and Challenges
- Example 53 () : Synthesized in 28% yield via Suzuki-Miyaura coupling, highlighting challenges in steric hindrance from bulky substituents .
- Compound I () : Achieved 82% yield under mild conditions (room temperature, Cs₂CO₃/DMF), suggesting that simpler substituents in the target compound may permit higher yields .
Physicochemical Properties
- Melting Point : Example 53 melts at 175–178°C, indicating high crystallinity due to fluorinated groups. The target compound’s melting point is likely lower, given the absence of strong polar substituents .
- Solubility: The pyrazole and amide groups may confer moderate aqueous solubility, whereas benzo[b]oxazinone derivatives () exhibit higher solubility due to oxygen-rich heterocycles .
Analytical Characterization
- Spectroscopy : 1H NMR and IR () confirm amide and pyrazole proton environments. Mass spectrometry () validates molecular weights .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.37 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
-
Mechanism of Action :
- Pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .
- They may also inhibit pathways associated with cancer progression, such as NF-kB signaling and promote tumor suppressor activity via p53 activation .
-
In vitro Studies :
- A study assessing the cytotoxicity of related compounds demonstrated that certain pyrazole derivatives exhibited stronger inhibitory effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to traditional chemotherapeutics like cisplatin .
- The MTT assay results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while sparing normal cells .
Other Biological Activities
Apart from anticancer effects, pyrazole derivatives have been explored for various other biological activities:
- Anti-inflammatory Activity : Some studies suggest that pyrazole compounds can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential use in treating infections .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| Compound 2a | Anticancer | MCF-7, MDA-MB-231 | Induction of apoptosis via caspases |
| Compound 3b | Anticancer | Various cancer cell lines | NF-kB inhibition, p53 activation |
| Compound X | Anti-inflammatory | In vitro models | Inhibition of inflammatory cytokines |
| Compound Y | Antimicrobial | Bacterial strains | Disruption of bacterial cell wall |
Q & A
Q. How do oxidative/reductive reactions alter the compound’s pharmacological profile?
- Methodology : Treat the compound with oxidizing agents (e.g., mCPBA) or reducing agents (NaBH₄), then compare metabolite profiles via LC-MS. Assess retained/modified bioactivity in cell-based assays to identify metabolically stable regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
